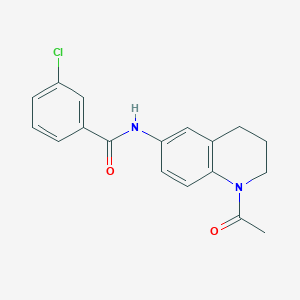

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-12(22)21-9-3-5-13-11-16(7-8-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTSKQGHTVPKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide typically involves the following steps:

Formation of the Quinoline Derivative: The quinoline derivative is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.

Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Chlorobenzamide: The final step involves coupling the acetylated quinoline derivative with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Structural Difference : Lacks the 3-chloro substituent on the benzamide moiety.

- Implications : The absence of chlorine reduces molecular weight by ~35.5 g/mol and may decrease lipophilicity (logP) compared to the chlorinated derivative. This could influence membrane permeability and metabolic stability .

N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (7j)

- Structural Features: Replaces the tetrahydroquinoline with a benzyl-hydroxyphenyl group.

- Synthesis : Similar amide coupling procedure (74% yield, m.p. 167.2–169.1°C) .

N-(Benzothiazol-2-yl)-3-chlorobenzamide

- Structural Variation: Benzothiazole replaces tetrahydroquinoline.

- Synthesis: Reacts 3-chlorobenzoyl chloride with 2-aminobenzothiazole, yielding a crystalline product (triclinic space group Pī) .

- Implications: The planar benzothiazole ring may favor π-π stacking interactions, contrasting with the tetrahydroquinoline’s semi-flexible structure.

Lipophilicity (logP) and Bioavailability

- Quinolin-6-yl Acetamide Derivatives (): Substituents like bromo, hydroxymethyl, and cyanamido groups yield logP values ranging from 5.208 to 6.876. The target compound’s 3-chlorobenzamide group likely confers intermediate logP (~6.0), balancing solubility and membrane permeability .

Thermal Stability

- Compound 7j (): Melting point 167.2–169.1°C suggests moderate thermal stability.

- N-(Benzothiazol-2-yl)-3-chlorobenzamide: Crystalline nature (via X-ray data) implies higher lattice energy and stability compared to non-crystalline analogs .

Functional Group Impact on Reactivity and Binding

- Acetylated Tetrahydroquinoline: The acetyl group may stabilize the ring’s conformation, while the saturated ring reduces aromaticity compared to quinoline, possibly altering binding kinetics .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is a synthetic compound notable for its diverse biological activities. This compound features a tetrahydroquinoline moiety and a chlorobenzamide structure, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 336.82 g/mol. The compound's structure allows for various interactions with biological targets due to the presence of functional groups that facilitate nucleophilic and electrophilic reactions.

Antimicrobial Activity

The sulfonamide component of the compound is known for its antibacterial properties. It inhibits bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth. This mechanism has been extensively studied in various bacterial strains, demonstrating significant inhibitory effects.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinase (SAPK/JNK) pathways. In vitro studies using human cervical carcinoma (HeLa) cells have confirmed that the compound triggers endoplasmic reticulum (ER) stress leading to cell death.

Case Studies

-

Antibacterial Activity :

- Study Design : Various bacterial strains were treated with different concentrations of the compound.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

-

Anticancer Activity :

- Study Design : HeLa cells were exposed to varying concentrations of the compound.

- Results : The compound induced significant apoptosis with an IC50 value of 15 µM after 48 hours of treatment. Western blot analysis revealed increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

Table 1: Biological Activity Summary

| Activity Type | Assay Method | Target Cell Line/Organism | IC50/MIC Value |

|---|---|---|---|

| Antibacterial | Broth Microdilution | E. coli | 16 µg/mL |

| Antibacterial | Broth Microdilution | S. aureus | 8 µg/mL |

| Anticancer | MTT Assay | HeLa | 15 µM |

| Apoptosis Induction | Western Blot | HeLa | Increased cleaved caspases |

Q & A

What are the optimal synthetic routes and critical reaction parameters for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide?

Basic

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the acetylation of 1,2,3,4-tetrahydroquinolin-6-amine followed by coupling with 3-chlorobenzoyl chloride. Key steps include:

Acetylation : Reacting 1,2,3,4-tetrahydroquinolin-6-amine with acetic anhydride or acetyl chloride in a polar solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours .

Amide Coupling : Using 3-chlorobenzoyl chloride with the acetylated intermediate in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., HATU) in anhydrous DCM or THF at 0–25°C .

Critical Parameters:

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or toluene | Higher polarity enhances reaction rate |

| Temperature | Reflux (110–120°C for toluene) | Prevents side reactions |

| Reaction Time | 8–12 hours (acetylation step) | Longer durations improve yield |

| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | Removes unreacted starting material |

Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Basic

Methodological Answer:

Post-synthesis characterization requires:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 7.8–8.2 ppm (aromatic protons of 3-chlorobenzamide), δ 2.1–2.5 ppm (acetyl methyl group), and δ 1.5–2.0 ppm (tetrahydroquinoline CH₂ groups) .

- ¹³C NMR : Peaks at ~170 ppm (amide carbonyl) and ~165 ppm (acetyl carbonyl) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to the molecular formula (C₁₈H₁₇ClN₂O₂; calculated M = 340.79 g/mol) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Advanced Validation:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. SHELX software is commonly used for refinement, with space group parameters (e.g., Pī for related compounds) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced

Methodological Answer:

Contradictions in biological data (e.g., cytotoxicity IC₅₀ values) may arise from:

- Assay Conditions : Variations in cell lines (e.g., T47D vs. MCF-7), incubation times, or serum concentrations .

- Compound Handling : Degradation due to improper storage (e.g., moisture sensitivity). Lyophilize and store at –20°C in inert atmospheres.

- Data Normalization : Use internal controls (e.g., 5-fluorouracil) to calibrate cytotoxicity assays .

Action Plan:

Reproduce assays under standardized conditions.

Validate purity via HPLC before biological testing.

Employ orthogonal assays (e.g., apoptosis markers alongside cell viability) .

What computational and experimental approaches are recommended for elucidating the mechanism of action?

Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., estrogen receptors or kinases). Prepare ligand structures with Open Babel and optimize protonation states at physiological pH .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications to the acetyl or chlorobenzamide groups. Test against cancer cell panels to identify critical pharmacophores .

- In Vitro Assays :

- Kinase Inhibition : Use ADP-Glo™ kinase assays.

- Cellular Uptake : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization .

How does X-ray crystallography contribute to the structural analysis of this compound, and what software is typically employed?

Advanced

Methodological Answer:

X-ray crystallography resolves 3D conformation, bond lengths, and intermolecular interactions. For example, related tetrahydroquinoline derivatives crystallize in the Pī space group with unit cell dimensions a = 7.0299(2) Å .

Workflow:

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : SHELXD for phase problem resolution.

Refinement : SHELXL for least-squares refinement (R₁ < 0.05 for high-quality data) .

Software Tools:

- SHELX Suite : For structure solution and refinement .

- Olex2 or Mercury : For visualization and analysis of hydrogen-bonding networks .

What spectroscopic signatures (NMR, IR) are characteristic of the acetylated tetrahydroquinoline and chlorobenzamide moieties?

Basic

Methodological Answer:

- IR Spectroscopy :

- Amide C=O Stretch : 1640–1680 cm⁻¹.

- Acetyl C=O Stretch : 1700–1750 cm⁻¹.

- Aromatic C–Cl Stretch : 550–600 cm⁻¹ .

- ¹H NMR :

- NH (Amide) : δ 10.2–10.5 ppm (exchangeable, broad singlet).

- Acetyl CH₃ : δ 2.1–2.3 ppm (singlet) .

How to design a robust SAR study for optimizing biological activity?

Advanced

Methodological Answer:

Scaffold Modifications : Vary substituents on the tetrahydroquinoline (e.g., replace acetyl with cyclopropanecarbonyl) and benzamide (e.g., nitro or methoxy groups) .

In Silico Screening : Use QSAR models (e.g., CoMFA) to predict activity trends.

Biological Testing : Prioritize derivatives with >50% inhibition at 10 μM in primary screens.

Example SAR Table:

| Derivative | R₁ (Tetrahydroquinoline) | R₂ (Benzamide) | IC₅₀ (μM) |

|---|---|---|---|

| 1 | Acetyl | 3-Cl | 12.3 |

| 2 | Cyclopropanecarbonyl | 3-Cl | 8.7 |

| 3 | Acetyl | 3-NO₂ | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.